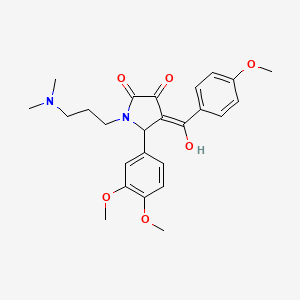
5-(3,4-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H30N2O6 and its molecular weight is 454.523. The purity is usually 95%.
BenchChem offers high-quality 5-(3,4-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Annular Tautomerism in Curcuminoid NH-Pyrazoles
Research on compounds structurally related to the mentioned chemical, such as NH-pyrazoles, has been conducted to understand their annular tautomerism. Compounds with phenol residues show unique tautomerism, crystallizing in complex hydrogen bond patterns. This study on NH-pyrazoles, including analysis via X-ray crystallography and NMR spectroscopy, highlights the importance of tautomerism in molecular structure and properties, which can be relevant in drug design and material science (Cornago et al., 2009).
Facile Synthesis via Bredereck’s Reagent
Another study focuses on the use of Bredereck’s reagent for synthesizing complex heterocyclic compounds, demonstrating an efficient method for creating structures with potential biological activity. Molecular docking studies of these compounds indicate their potential as drug candidates due to favorable interaction energies (Malathi & Chary, 2019).
Tautomerism in Pyrazoles
The investigation into tautomerism of pyrazoles bearing dimethoxyphenyl groups contributes to understanding the dynamic behavior of such molecules in different environments, which is crucial for their application in medicinal chemistry and material science (Halcrow, Powell, & Duer, 1996).
Novel Triazafulvalene System Synthesis
Research on the synthesis of a new triazafulvalene system expands the chemical space of potential organic semiconductors and fluorescent materials, demonstrating the versatility of related compounds in materials science (Uršič, Svete, & Stanovnik, 2010).
Diverse Library Generation
The generation of a structurally diverse library from compounds similar to the mentioned chemical showcases the utility of these molecules as precursors in synthesizing a wide range of biologically active compounds. This work underlines the significance of such chemicals in drug discovery and development (Roman, 2013).
Propriétés
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-26(2)13-6-14-27-22(17-9-12-19(32-4)20(15-17)33-5)21(24(29)25(27)30)23(28)16-7-10-18(31-3)11-8-16/h7-12,15,22,28H,6,13-14H2,1-5H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBQLXVJZGSQQC-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2636671.png)
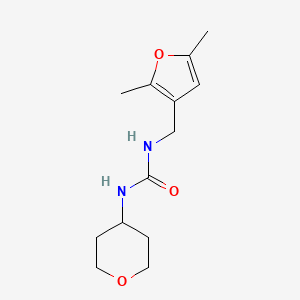
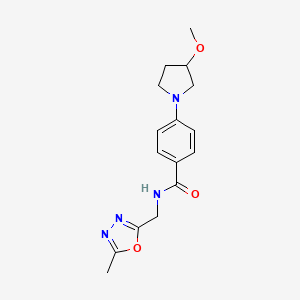
![Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2636675.png)
![6-cyclopropyl-2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2636678.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2636679.png)
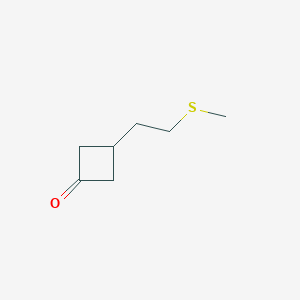
![N-(4-chlorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2636681.png)
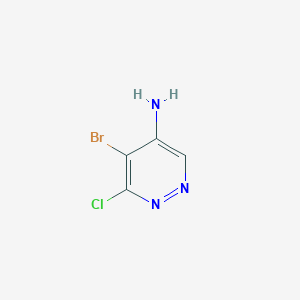
![Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2636684.png)
![4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2636685.png)
![1-(9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2636687.png)
![N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide](/img/structure/B2636689.png)
![(2Z)-2-[(4-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2636690.png)